1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN2O2.BrH/c1-25-18-11-5-15(6-12-18)20(24)14-22(17-9-7-16(21)8-10-17)19-4-2-3-13-23(19)20;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZYHZBBUIOQBJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)Br)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (referred to as Compound A ) is a synthetic derivative belonging to the imidazopyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of Compound A based on recent studies and findings.
Chemical Structure
Compound A can be structurally represented as follows:
This compound features a bromophenyl group and a methoxyphenyl group attached to a hexahydroimidazo framework, which contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Compound A. It has been shown to inhibit telomerase activity with an IC50 value of 0.19 μM , indicating strong efficacy against cancer cell lines. This is particularly significant as telomerase is often upregulated in cancer cells, facilitating uncontrolled growth and proliferation .
Table 1: Anticancer Activity of Compound A
Cytotoxic Effects
In vitro studies have demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve inducing apoptosis through mitochondrial pathways. The compound has been observed to increase the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2 .
Table 2: Cytotoxicity Data
| Cell Line | IC50 Value | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | 0.25 μM | Apoptosis via mitochondrial pathway | |
| MCF-7 (Breast Cancer) | 0.30 μM | Apoptosis induction |
Anti-inflammatory Properties
Compound A has also been investigated for its anti-inflammatory effects. It has shown the ability to inhibit pro-inflammatory cytokines in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases .
Table 3: Anti-inflammatory Effects
The biological activity of Compound A is thought to be mediated through multiple pathways:
- Telomerase Inhibition : By inhibiting telomerase activity, Compound A effectively reduces the proliferative capacity of cancer cells.
- Apoptosis Induction : The compound promotes apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins.
- Cytokine Modulation : Its ability to modulate cytokine levels suggests a role in regulating immune responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of Compound A in preclinical models:
- Study on HeLa Cells : Demonstrated significant reduction in cell viability at concentrations above 0.25 μM.
- Animal Models : Preliminary studies indicated that administration of Compound A led to reduced tumor growth in xenograft models compared to control groups.
Scientific Research Applications
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor potential against various human cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer cells (T47D) through mechanisms involving apoptosis induction. The compound was found to decrease the expression of Bcl-2 protein, which is crucial for cell survival, thereby promoting cell death in cancerous cells .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| T47D | 45 | Apoptosis via Bcl-2 downregulation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Bromophenyl)-3-hydroxy... | Staphylococcus aureus | 32 µg/mL |
| 1-(4-Bromophenyl)-3-hydroxy... | Escherichia coli | 64 µg/mL |
These findings suggest potential development as an antimicrobial agent .
Analgesic and Sedative Properties
In addition to its anticancer and antimicrobial effects, derivatives of the compound have been investigated for analgesic and sedative properties. Studies have shown that certain derivatives can significantly inhibit pain responses in animal models, indicating their potential for pain management therapies .
Case Studies
Several studies have documented the synthesis and application of this compound:
- A study by Ceylan & Gezegen synthesized derivatives of the compound and evaluated their biological activities, highlighting their potential as bioactive molecules .
- Another research explored the cytotoxic effects on T47D breast cancer cells and provided insights into the apoptotic mechanisms involved .
Preparation Methods
Schiff Base Formation
Reactants :
- 4-Bromobenzaldehyde (1.0 equiv)
- 4-Methoxyaniline (1.05 equiv)
Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux at 78°C for 6–8 hours
- Catalyst: None (thermal activation)
Mechanism :
The aldehyde undergoes nucleophilic attack by the amine, followed by dehydration to form the imine (Schiff base).
Cyclization to Imidazo[1,2-a]Pyridine
Reactants :
- Schiff base intermediate (1.0 equiv)
- Ammonium acetate (3.0 equiv)
Conditions :
- Solvent: Acetic acid (glacial)
- Temperature: Reflux at 120°C for 12–16 hours
- Atmosphere: Nitrogen
Mechanism :
Ammonium acetate acts as a cyclizing agent, facilitating intramolecular nucleophilic attack and ring closure.
Hydrogenation to Hexahydroimidazo Ring
Reactants :
- Imidazo[1,2-a]pyridine derivative (1.0 equiv)
Conditions :
- Catalyst: Palladium on carbon (10 wt%)
- Solvent: Methanol
- Pressure: H₂ gas at 50 psi
- Temperature: 60°C for 8–10 hours
Outcome :
Selective hydrogenation of the pyridine ring to a hexahydro structure while preserving the hydroxyl and aryl substituents.
Quaternization with Hydrobromic Acid
Reactants :
- Hexahydroimidazo intermediate (1.0 equiv)
- Hydrobromic acid (48% aqueous, 2.5 equiv)
Conditions :
- Solvent: Dichloromethane
- Temperature: Room temperature (25°C) for 24 hours
- Workup: Precipitation with diethyl ether
Mechanism :
Protonation of the imidazole nitrogen followed by bromide ion incorporation.
Optimization Data
Table 1. Effect of Cyclization Catalysts on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ammonium acetate | Acetic acid | 120 | 16 | 75 |
| Yb(OTf)₃ | DCE | 150 | 24 | 68 |
| Bi(OTf)₃ | Toluene | 110 | 18 | 62 |
Table 2. Hydrogenation Conditions Comparison
| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | 50 | Methanol | 10 | 85 |
| PtO₂ | 30 | Ethanol | 12 | 78 |
| Raney Ni | 40 | THF | 14 | 72 |
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 1H, OH), 3.78 (s, 3H, OCH₃), 3.12–2.85 (m, 4H, CH₂), 2.45–2.20 (m, 4H, CH₂).
- MS (ESI+) : m/z 427.1 [M-Br]⁺.
Challenges and Solutions
- Regioselectivity in Cyclization :
- Over-Hydrogenation :
- Bromide Incorporation :
Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization and quaternization steps. For imidazo[1,2-a]pyridine derivatives, precursor materials like substituted pyridines and brominated aryl ketones are condensed under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Catalysts such as ammonium persulfate may enhance efficiency . Key considerations:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodology :
- Spectroscopy : H NMR (DMSO-) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8 ppm). C NMR confirms carbonyl and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weight (e.g., observed 550.0816 vs. calculated 550.0978 for analogous compounds) .
- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values.
Q. What solvents and storage conditions are recommended to ensure compound stability?
- Methodology :
- Solubility : Use DMSO for biological assays (due to high solubility) and chloroform for crystallography.
- Storage : Store in amber vials at –20°C under inert atmosphere (N) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX) provides unambiguous structural confirmation .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), validating with in vitro assays .
Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?
- Methodology :
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature, and catalyst loading to identify robust parameters .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Chiral HPLC : Monitor enantiomeric excess using a Chiralpak IA column (hexane:isopropanol 80:20) .
Q. What strategies address low yields in the final quaternization step?
- Methodology :
- Counterion Exchange : Replace bromide with tetrafluoroborate to improve crystallinity .
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance interfacial reactivity in biphasic systems .
Data Analysis and Mechanistic Studies
Q. How are competing reaction pathways (e.g., dimerization vs. cyclization) analyzed during synthesis?
- Methodology :
- Kinetic Studies : Use in-situ IR to track intermediate formation rates. Quench aliquots at intervals for LC-MS analysis .
- Isotopic Labeling : Introduce C-labeled precursors to trace carbon flow via NMR .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Methodology :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
